molecular formula C22H22N4O3 B5188898 butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5188898
M. Wt: 390.4 g/mol
InChI Key: QNNMOXOASRPBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological agent. This compound belongs to the family of pyrroloquinoxalines, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, it has been suggested that this compound may induce cell death through the activation of caspases, which are enzymes involved in the apoptotic pathway.
Biochemical and physiological effects:
In addition to its potential as an anticancer agent, this compound has been shown to exhibit other biological activities. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its cytotoxicity against cancer cell lines. This makes it a potential candidate for further development as an anticancer agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer agents. Another direction is to study its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. Finally, future studies could investigate the pharmacokinetics and toxicity of this compound in vivo, which would be necessary for its development as a therapeutic agent.

Synthesis Methods

The synthesis of butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the reaction of 3-methoxyaniline with 2,3-dichloroquinoxaline in the presence of a base to form the intermediate 2-amino-3-chloroquinoxaline. This intermediate is then reacted with butyl malonic acid in the presence of a coupling reagent to yield the final product.

Scientific Research Applications

Butyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit cell proliferation.

Properties

IUPAC Name

butyl 2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-4-12-29-22(27)18-19-21(25-17-11-6-5-10-16(17)24-19)26(20(18)23)14-8-7-9-15(13-14)28-2/h5-11,13H,3-4,12,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNMOXOASRPBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.